Pharmacopoeial Recognition: USP Reference Standard Certification vs. Generic Research-Grade Material
3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one is explicitly designated as USP Lamotrigine Related Compound C RS, a pharmaceutical primary standard with USP-grade certification . In contrast, generic research-grade material lacking USP certification may carry purity labels such as '≥90.0% (HPLC)' or '>95%' without pharmacopoeial traceability . The USP compendial procedure mandates the use of this certified reference standard at a defined concentration of 0.1 mg/mL for impurity testing of lamotrigine drug substance and formulations [1].
| Evidence Dimension | Certification and traceability level |
|---|---|
| Target Compound Data | USP pharmaceutical primary standard; fully characterized per USP monograph; traceable to pharmacopoeial authority |
| Comparator Or Baseline | Generic research-grade material: Purity specified as ≥90.0% (HPLC) or >95%; no USP traceability |
| Quantified Difference | Qualitative difference: Regulatory acceptability for ANDA/DMF submissions vs. research use only [2] |
| Conditions | USP compendial specifications; ISO 17034 and ISO/IEC 17025 certification framework for Certified Reference Materials |
Why This Matters
Procurement of USP-certified reference standard is non-negotiable for regulatory submissions (ANDA, DMF) and GMP-compliant quality control, whereas generic material is suitable only for exploratory research.
- [1] USP 2025 Lamotrigine Monograph (via TrungTamThuoc). Impurities stock solution: 0.1 mg/mL of USP Lamotrigine Related Compound C RS. Retrieved April 2026. View Source
- [2] SynZeal. Lamotrigine EP Impurity A (CAS 252186-78-0). Application: Used for analytical method development, method validation (AMV), Quality Controlled (QC) application for ANDA or commercial production of Lamotrigine. Retrieved April 2026. View Source
